(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Description
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system and substituted aromatic rings. Its structure includes a 3-chloro-4-methoxyanilide moiety and a 4-ethoxy-3-methoxyphenyl acrylamide group. These substituents influence its physicochemical properties, such as lipophilicity (logD7.4 ≈ 3.2 estimated) and electronic effects, which are critical for its biological interactions .
Properties
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-4-25-17-8-5-13(11-18(17)24-3)6-10-19(22)21-14-7-9-16(23-2)15(20)12-14/h5-12H,4H2,1-3H3,(H,21,22)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTMCFZQUZNEMM-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a member of the class of enamine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the chloro-substituted aniline : Starting with 3-chloro-4-methoxybenzene, various reactions such as nitration and reduction are employed to introduce functional groups.
- Formation of the prop-2-enamide backbone : This involves condensation reactions with appropriate acyl chlorides or amines to form the final enamine structure.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structural motifs inhibited tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Research has shown that related compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membrane integrity.
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial in cancer biology.
Study 1: Anticancer Efficacy
In a recent experimental study, a derivative of the compound was tested against a panel of cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of migration |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Structural Modifications and Antimicrobial Activity
Cinnamanilides with halogen (Cl, F) and electron-withdrawing groups (e.g., CF₃, NO₂) on the anilide ring exhibit enhanced antibacterial activity. Key analogs and their performance are summarized below:
*Estimated from analogous compounds in and .
- Activity Trends :
- Trifluoromethyl (CF₃) groups (e.g., compound 25 in ) significantly enhance potency against Gram-positive bacteria and mycobacteria due to increased lipophilicity and membrane penetration .
- Chloro/methoxy combinations (as in the target compound) may prioritize anti-inflammatory effects over antimicrobial activity, as meta-substituted anilides often show reduced antibacterial efficacy compared to para-CF₃ analogs .
Anti-Inflammatory and Cytotoxicity Profiles
- For example, (2E)-N-(2,6-diBr-3-Cl-4-F-phenyl)-3-Ph-prop-2-enamide reduced LPS-induced NF-κB activation by 80% at 10 μM .
- Cytotoxicity : The target compound’s ethoxy and methoxy groups likely reduce cytotoxicity compared to bromo/chloro analogs. For instance, (2E)-N-(3-Cl-4-Br-phenyl)-3-Ph-prop-2-enamide showed IC₅₀ = 12.5 μM in THP1 cells, whereas trifluoromethyl derivatives (e.g., ) had IC₅₀ > 50 μM .
Lipophilicity and ADMET Properties
- logD7.4 : The target compound’s logD7.4 (~3.2) is lower than CF₃-substituted analogs (logD7.4 = 4.5–4.8), suggesting improved solubility but reduced membrane permeability .
- Metabolic stability : Methoxy and ethoxy groups may enhance metabolic stability compared to nitro or bromo substituents, which are prone to enzymatic reduction .
Structure-Activity Relationships (SAR)
- Anilide Ring Substitutions :
- Acrylamide Chain Modifications :
- Conjugation with 4-ethoxy-3-methoxyphenyl may reduce antibacterial activity compared to 3,4-dichlorophenyl analogs but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
